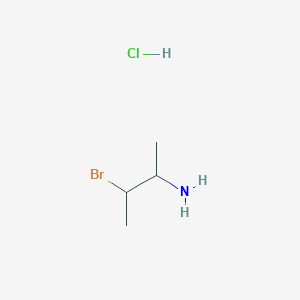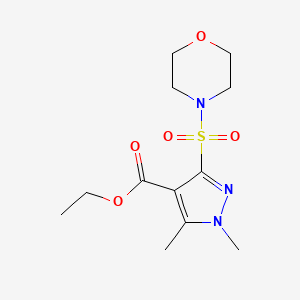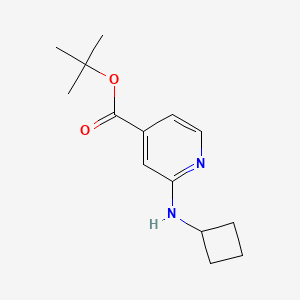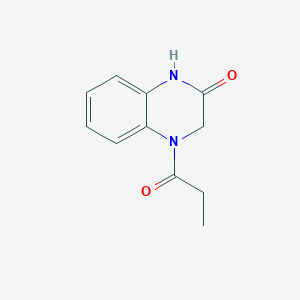![molecular formula C16H8ClF3N2O3 B2720261 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde CAS No. 1808592-42-8](/img/structure/B2720261.png)
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CTOB and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
CTOB exerts its mechanism of action by inhibiting the activity of various enzymes in the body. For example, CTOB inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. CTOB also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. The inhibition of these enzymes leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
CTOB has been shown to have various biochemical and physiological effects. For example, CTOB can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. CTOB can also inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using CTOB in lab experiments is that it is relatively easy to synthesize and purify. CTOB is also stable under various conditions, making it easy to store and transport. However, one of the limitations of using CTOB in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions in research for CTOB. One potential direction is to study the effects of CTOB on other types of cancer cells. Another potential direction is to study the effects of CTOB on other enzymes in the body. Additionally, CTOB can be modified to improve its potency and selectivity, which can lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
CTOB can be synthesized using a variety of methods, including the reaction of 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chloro-4-hydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chloro-4-formylphenol in the presence of a base. The synthesized CTOB is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
CTOB has been extensively studied for its potential applications in scientific research. One of the significant applications of CTOB is in the field of cancer research. Studies have shown that CTOB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOB has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
3-chloro-4-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-10-3-8(6-23)1-2-13(10)24-7-14-21-16(22-25-14)9-4-11(18)15(20)12(19)5-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBOKHFKLLVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC2=NC(=NO2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)
![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)





![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)



![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)